5-溴-N-羟基吡啶甲酰亚胺氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as 5-bromopyridyl-2-magnesium chloride, involves an iodo-magnesium exchange reaction, demonstrating a methodology that could be adapted for the synthesis of 5-Bromo-N-hydroxypicolinimidoyl chloride. This reactive intermediate allows for the generation of functionalized pyridine derivatives, indicating a versatile approach to the synthesis of such compounds (Song et al., 2004).

Molecular Structure Analysis

The coordination modes of related compounds, such as 3-hydroxypicolinic acid in cadmium(II) complexes, provide a basis for understanding the molecular structure of 5-Bromo-N-hydroxypicolinimidoyl chloride. These studies reveal complex molecular structures comprising centrosymmetrical dimers formed via di-μ-halide bridges, suggesting potential structural similarities (Popović et al., 2006).

Chemical Reactions and Properties

Reactions involving cyclometalated complexes and the synthesis of phenols through copper-catalyzed hydroxylation of aryl halides demonstrate the chemical reactivity of halogenated compounds. These reactions highlight the potential for 5-Bromo-N-hydroxypicolinimidoyl chloride to undergo similar transformations, contributing to its utility in synthetic chemistry (Xu et al., 2014).

Physical Properties Analysis

The study of melting and freezing behaviors of prototype ionic liquids provides insights into the physical properties of halogenated compounds. These behaviors, characterized by wide pre-melting ranges and excessive supercooling, may inform the understanding of the physical properties of 5-Bromo-N-hydroxypicolinimidoyl chloride (Nishikawa et al., 2007).

科学研究应用

功能化吡啶的合成

相关化合物5-溴吡啶-2-镁氯的合成说明了溴化吡啶衍生物在有机合成中的重要性。此类化合物作为反应性中间体,用于制备各种官能化吡啶。该方法已用于合成强效抗癌剂的关键中间体,如洛那法尼,凸显了溴化吡啶在治疗剂开发中的作用 (Song et al., 2004).

抗菌和抗炎剂

溴代杂环化合物(如衍生自涉及溴代取代化合物的反应的化合物)显示出有效的抗菌和抗炎活性。新型S-取代和N-取代5-(1-金刚烷基)-1,2,4-三唑-3-硫醇的合成证明了溴代化合物在开发具有显著生物活性的新治疗剂方面的潜力 (Al-Abdullah et al., 2014).

催化偶联

在杂芳基溴化物与伯胺的Cu催化偶联中使用6-羟基吡啶酰胺配体展示了溴代杂芳基化合物在促进催化反应中的多功能性。这种方法实现了选择性的C-N偶联反应,这在合成复杂有机分子中至关重要 (Bernhardson et al., 2019).

萃取和分离过程

溴代配体已被用于铜(II)离子的选择性萃取和分离,证明了它们在环境和分析化学中的实用性。源自溴代化合物的席夫碱配体在从水溶液中萃取铜离子方面表现出很高的选择性和效率,为金属回收和水净化提供了潜在的应用 (Fathi et al., 2008).

杂环化合物合成

将溴代异喹啉基肼氯转化为各种杂环化合物(包括吲哚啉和吡唑)突出了溴代中间体在合成具有潜在药用价值的新型有机化合物中的作用 (Afghan et al., 2014).

安全和危害

5-Bromo-N-hydroxypicolinimidoyl chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

属性

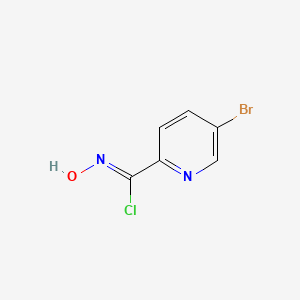

IUPAC Name |

(2Z)-5-bromo-N-hydroxypyridine-2-carboximidoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDNIGSLIWGZNV-POHAHGRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=NO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1Br)/C(=N/O)/Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-hydroxypicolinimidoyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。